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Introduction
AZP-531 (also known as livoletide) is a first-in-class, stabilized analogue of unacylated ghrelin

(UAG) that has been investigated for its therapeutic potential in a range of metabolic disorders,

most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D).[1][2][3] Unlike its

acylated counterpart (AG), which is orexigenic and promotes fat deposition, UAG and its

analogue AZP-531 have been shown to counteract the effects of AG, improve glycemic control,

and reduce body weight.[1][4] This technical guide provides a comprehensive overview of the

core data, experimental protocols, and signaling pathways associated with AZP-531.

Core Mechanism of Action
Ghrelin exists in two primary forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG is

a potent appetite stimulant and induces insulin resistance and fat deposition.[4] In contrast,

UAG has been shown to have opposing metabolic effects.[4] AZP-531 is a cyclic 8-amino-acid

analogue of UAG with improved plasma stability and pharmacokinetics, making it suitable for

once-daily dosing.[1]

The therapeutic rationale for AZP-531 is based on its ability to functionally antagonize the

orexigenic and metabolic effects of AG.[1] In conditions like PWS, there is an observed

elevation in circulating AG with a relative deficit of UAG, which is hypothesized to contribute to

the characteristic hyperphagia.[1][5] By acting as a UAG mimetic, AZP-531 is expected to
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counteract the effects of elevated AG, thereby reducing hyperphagia and improving metabolic

parameters.[4][6] Preclinical studies have shown that UAG can suppress AG-induced

hypothalamic neuronal activity involved in food intake.[1] Furthermore, UAG may act

independently of AG by modulating the expression of melanocortin receptors and stimulating

nesfatin neurons, which are also involved in regulating food intake.[1]

In the context of T2D and obesity, AZP-531 is proposed to improve glucose control by

enhancing insulin sensitivity and to reduce fat deposition through direct peripheral effects.[1][4]

Signaling Pathway
The following diagram illustrates the proposed opposing effects of Acylated Ghrelin (AG) and

Unacylated Ghrelin (UAG), with AZP-531 acting as a UAG analogue.
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Opposing actions of Acylated and Unacylated Ghrelin.

Pharmacokinetics
In a first-in-human study, AZP-531 was administered to healthy subjects, overweight/obese

subjects, and patients with T2D.[2] The pharmacokinetic profile was found to be suitable for

once-daily dosing.[2] Maximum plasma concentrations were typically reached 1 hour post-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b605897?utm_src=pdf-body-img
https://www.benchchem.com/product/b605897?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27063928/
https://pubmed.ncbi.nlm.nih.gov/27063928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dose, and the mean terminal half-life was 2-3 hours.[2] The observed maximum concentration

(Cmax) and area under the curve (AUC) were dose-proportional.[2]

Clinical Trial Data
Prader-Willi Syndrome (PWS)
A multi-center, randomized, double-blind, placebo-controlled trial evaluated the efficacy and

safety of AZP-531 in 47 patients with genetically confirmed PWS and hyperphagia.[1]

Table 1: Key Efficacy and Safety Outcomes in the PWS Phase II Trial[1][6][7]

Parameter AZP-531 Group Placebo Group p-value

Hyperphagia

Questionnaire (HQ)

Mean Total Score
Significant

Improvement
No Significant Change < 0.05

9-item Score
Significant

Improvement
No Significant Change < 0.05

Severity Domain

Score

Significant

Improvement
No Significant Change < 0.05

Appetite Score

(Patient-Reported)

Reduction from

baseline
No Significant Change < 0.001 (vs baseline)

Body Composition

Body Weight No Significant Change No Significant Change -

Waist Circumference Significant Reduction No Significant Change < 0.05 (vs baseline)

Fat Mass Significant Reduction No Significant Change -

Glycemic Control

Post-prandial Glucose Significant Decrease No Significant Change -

Safety Well-tolerated - -
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Type 2 Diabetes (T2D) and Obesity
A three-part randomized study assessed the safety, pharmacokinetics, and pharmacodynamics

of AZP-531 in healthy, overweight/obese, and T2D subjects.[2]

Table 2: Key Outcomes in the T2D and Overweight/Obese Study[2]

Study Part Population AZP-531 Dose Key Findings

Part B
Overweight/Obese

(n=32)

3, 15, 30, or 60 µg/kg

daily for 14 days

Doses ≥15 µg/kg

significantly improved

glucose

concentrations without

increasing insulin

levels. Mean body

weight decreased by

2.6 kg (vs 0.8 kg for

placebo).

Part C
Type 2 Diabetes

(n=36)

15, 2 x 30, or 60 µg/kg

daily for 14 days

60 µg/kg dose

reduced HbA1c by

0.4% (vs 0.2% for

placebo) and body

weight by 2.1 kg (vs

1.3 kg for placebo).

Experimental Protocols
PWS Phase II Trial Methodology

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[1]

Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia, aged

12-50 years.[1][3] The study was conducted at seven sites across France, Spain, and Italy.

[3][7]

Intervention: Daily subcutaneous injections of AZP-531 or a matching placebo for 14 days,

administered 30 minutes prior to breakfast.[1][3]
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Dosing: 3 mg for patients weighing 50–70 kg and 4 mg for those weighing >70 kg.[1]

Primary Assessments:

Safety: Adverse events, vital signs, and safety laboratory tests.[1]

Efficacy: The Hyperphagia Questionnaire (HQ) was used to assess food-related

behaviors.[1] Patient-reported appetite, body composition, and glycemic measures were

also evaluated.[1]

Biochemical Analysis: Blood samples were collected to measure acylated and unacylated

ghrelin levels.[1]

The following diagram outlines the general workflow of this clinical trial.
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Patient Screening
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AZP-531
(Subcutaneous, Daily for 14 days)

Placebo
(Matching, Daily for 14 days)

Assessments:
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PWS Phase II Clinical Trial Workflow.

First-in-Human T2D and Obesity Trial Methodology
Study Design: A three-part, randomized, double-blind, placebo-controlled study.[2]

Participants:

Part A: 44 healthy subjects (BMI 20-28 kg/m ²).[2]
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Part B: 32 overweight/obese subjects (BMI 28-38 kg/m ²).[2]

Part C: 36 patients with T2D (BMI 20-40 kg/m ², HbA1c 7-10%).[2]

Intervention:

Part A: Single subcutaneous dose of 0.3, 3, 15, 30, 60, or 120 µg/kg AZP-531 or placebo.

[2]

Part B: Daily doses of 3, 15, 30, or 60 µg/kg AZP-531 or placebo for 14 days.[2]

Part C: Daily doses of 15, 2 x 30, or 60 µg/kg AZP-531 or placebo for 14 days.[2]

Primary Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics,

including glucose measurements.[2]

Conclusion
AZP-531, a novel unacylated ghrelin analogue, has demonstrated significant therapeutic

potential in the management of metabolic disorders. In patients with PWS, short-term treatment

with AZP-531 was well-tolerated and led to significant improvements in food-related behaviors

and reductions in waist circumference and fat mass.[1][8] In individuals with T2D and obesity,

AZP-531 improved glycemic control, enhanced insulin sensitivity, and promoted weight loss.[2]

These promising findings warrant further investigation in longer-term and larger clinical trials to

fully elucidate the safety and efficacy of AZP-531 as a new treatment strategy for these

challenging metabolic conditions.[1][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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